N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide
Overview
Description
N'~1~,N'~1~,N'~3~,N'~3~-tetraphenylisophthalohydrazide is a useful research compound. Its molecular formula is C32H26N4O2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.20557608 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Sensing and Molecular Logic Gates
A study by Sanyog Sharma et al. introduced a hydrazone-based compound that exhibits selective and sensitive detection of Al(III) ions through fluorescence enhancement. This compound, after forming an ensemble with Al(III), further demonstrates potential in selectively detecting picric acid, an explosive compound, via fluorescence quenching. The reversibility of its interaction with Al(III) and picric acid underpins its application in constructing a molecular logic gate, highlighting a novel approach to sensing and logic gate design in chemical sensors (Sharma et al., 2019).
Ion Recognition and Microsensor Development
Faridbod et al. documented the selective behavior of a hydrazone derivative towards erbium(III) ions over a range of lanthanide and other metal ions. This specificity was utilized in developing an Er(III) microelectrode, demonstrating the compound's potential in ion recognition and microsensor applications for selective ion detection (Faridbod et al., 2007).
Anion Recognition and Sensing
A. Jain et al. explored the use of novel hydrogen bonding diamide receptors for selective carbonate ion recognition. These receptors, incorporated into polyvinyl chloride (PVC) based membranes, showed promise as CO3^2− selective sensors. This work underscores the utility of such compounds in developing selective ion sensors, particularly for environmental monitoring (Jain et al., 2006).
Catalysis and Oxidation Reactions
Research by Manas Sutradhar et al. highlighted the catalytic capabilities of complexes derived from bis(2-hydroxybenzylidene)isophthalohydrazide in the solvent-free microwave-assisted oxidation of alcohols and peroxidative oxidation of alkanes under mild conditions. The findings reveal the potential of these complexes in catalyzing efficient and selective oxidation reactions, contributing to the field of green chemistry (Sutradhar et al., 2018).
Antimicrobial and DNA-Binding Activities
A study by S. Y. Ebrahimipour et al. synthesized oxido-vanadium(V) complexes with a hydrazone derivative and evaluated their antimicrobial activity against E. coli and S. aureus. The complexes exhibited significant antibacterial activities, and molecular docking studies suggested their potential as antimicrobial agents. This research opens pathways for developing new antimicrobial agents based on metal complexes and hydrazone derivatives (Ebrahimipour et al., 2016).
Properties
IUPAC Name |
1-N',1-N',3-N',3-N'-tetraphenylbenzene-1,3-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c37-31(33-35(27-16-5-1-6-17-27)28-18-7-2-8-19-28)25-14-13-15-26(24-25)32(38)34-36(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H,(H,33,37)(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRLZCMTYHRSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NN(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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